N-(3-chloro-2-methylphenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide
Description
This compound features a [1,3]dioxolo[4,5-g]quinazoline core with a 6,8-dioxo functional group, a 7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl) substituent, and an acetamide moiety linked to a 3-chloro-2-methylphenyl group. The 1,2,4-oxadiazole ring may enhance metabolic stability, while the chloro and methyl groups on the phenyl ring likely influence lipophilicity and binding interactions .
Properties
Molecular Formula |
C27H20ClN5O6 |
|---|---|
Molecular Weight |
545.9 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazolin-5-yl]acetamide |
InChI |
InChI=1S/C27H20ClN5O6/c1-15-18(28)8-5-9-19(15)29-23(34)12-32-20-11-22-21(37-14-38-22)10-17(20)26(35)33(27(32)36)13-24-30-25(31-39-24)16-6-3-2-4-7-16/h2-11H,12-14H2,1H3,(H,29,34) |
InChI Key |
OMLRNWOGRXRENW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN2C3=CC4=C(C=C3C(=O)N(C2=O)CC5=NC(=NO5)C6=CC=CC=C6)OCO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: This step often starts with the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Oxadiazole Ring: The oxadiazole ring can be synthesized via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Attachment of the Dioxolo Moiety: This step may involve the use of dioxolane derivatives in the presence of catalysts to form the dioxolo ring.
Final Coupling: The final step involves coupling the synthesized intermediates with N-(3-chloro-2-methylphenyl)acetamide under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and oxadiazole rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the nitro groups or carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Oxidation Products: Phenolic derivatives, oxadiazole N-oxides.
Reduction Products: Amino derivatives, reduced quinazolinone derivatives.
Substitution Products: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its structural features. It could be investigated for its potential as an enzyme inhibitor, receptor modulator, or antimicrobial agent.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its structural complexity suggests it might interact with multiple biological targets, making it a candidate for drug discovery and development.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which N-(3-chloro-2-methylphenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide exerts its effects would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.
Comparison with Similar Compounds
Table 1: Structural Comparison of Quinazoline Derivatives
Chlorophenyl Acetamide Derivatives
Compounds 7j, 7k, 7l, and 7m (–2) feature acetamide-linked chlorophenyl groups and triazole-naphthyloxy motifs. Key distinctions from the main compound include:
Table 2: Substituent Effects on Acetamide Derivatives
Quinazolinone and Phthalazinone Derivatives
N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide () and phthalazinone-triazole hybrids () highlight:
- Core variation: Quinazolinones () lack the dioxolo ring, reducing oxygen content and polarity.
- Biological implications : The 2,4-dichlorophenyl group in enhances anticonvulsant activity, suggesting chloro substituents’ role in target engagement. The main compound’s 3-chloro-2-methylphenyl group may similarly optimize receptor binding .
Functional Group and Electronic Effects
- Oxadiazole vs.
- Chloro vs. Methyl : The 3-chloro group in the main compound increases electronegativity compared to methyl-substituted analogs (), possibly enhancing dipole interactions in binding pockets.
Biological Activity
N-(3-chloro-2-methylphenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide (referred to as compound X) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer treatment. This article provides a comprehensive overview of its biological activity based on recent research findings.
Chemical Structure and Properties
The compound X can be described by the following structural formula:
This structure features a chloro-substituted aromatic ring and a complex quinazoline derivative that is believed to contribute to its biological activities.
Research indicates that compound X exhibits anticancer properties through various mechanisms:
- Inhibition of Cell Proliferation : It has been shown to inhibit the proliferation of multiple cancer cell lines, including breast (MCF-7), prostate (PC-3), and colon (HCT116) cancer cells.
- Induction of Apoptosis : Compound X triggers programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
- Targeting Kinases : It acts as an inhibitor of key signaling pathways involved in cancer progression, including EGFR and Src kinases.
Biological Activity Data
The biological activity of compound X has been evaluated through various assays. Below is a summary table of its activity against different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 1.95 | Apoptosis induction |
| PC-3 | 0.67 | EGFR inhibition |
| HCT116 | 0.80 | Src kinase inhibition |
| ACHN | 0.87 | Cell cycle arrest |
Study 1: Anticancer Efficacy
In a study published in Molecular Cancer Therapeutics, compound X was tested against several human cancer cell lines. The results indicated that it had a significant growth inhibitory effect on MCF-7 and HCT116 cells with IC50 values lower than standard chemotherapeutics like doxorubicin .
Study 2: Mechanistic Insights
Another research article focused on the mechanism by which compound X induces apoptosis in prostate cancer cells. The study demonstrated that it activates caspase pathways and increases the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
